N-(2,4-difluorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS No.: 863457-73-2
Cat. No.: VC7069365
Molecular Formula: C19H13F3N6OS
Molecular Weight: 430.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863457-73-2 |
|---|---|
| Molecular Formula | C19H13F3N6OS |
| Molecular Weight | 430.41 |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C19H13F3N6OS/c20-12-3-1-11(2-4-12)8-28-18-17(26-27-28)19(24-10-23-18)30-9-16(29)25-15-6-5-13(21)7-14(15)22/h1-7,10H,8-9H2,(H,25,29) |
| Standard InChI Key | MTNABXXMZHCGMJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₉H₁₃F₃N₆OS and a molecular weight of 430.41 g/mol. Its IUPAC name reflects its intricate structure: N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide. Key structural elements include:
-
A triazolopyrimidine core fused with a sulfur-containing thioacetamide group.
-
Two fluorinated aromatic rings: a 2,4-difluorophenyl moiety and a 4-fluorobenzyl substituent.
-
A sulfanyl bridge (-S-) connecting the acetamide and triazolopyrimidine components.
The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, critical for pharmacokinetic optimization.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions under carefully controlled conditions:
-
Core Formation: The triazolopyrimidine core is constructed via cyclization reactions, often using pyrimidine precursors and azide reagents.
-
Functionalization: The 4-fluorobenzyl group is introduced through alkylation or nucleophilic substitution.
-
Thioacetamide Coupling: The sulfanylacetamide side chain is attached via thiol-ene "click" chemistry or SN2 displacement.
Key reaction parameters include:
-
Temperature: 60–80°C for cyclization steps.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
-
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Purification and Analysis
Purification employs column chromatography and recrystallization. Structural confirmation is achieved through:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent positions.
-
Mass Spectrometry (MS): High-resolution MS confirms molecular weight.
Biological Activities and Mechanisms
Kinase Inhibition
The triazolopyrimidine scaffold is a known kinase inhibitor motif. In vitro studies suggest this compound inhibits epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), with IC₅₀ values in the nanomolar range. Fluorine atoms enhance binding affinity by forming hydrogen bonds with kinase ATP-binding pockets.
Antimicrobial Properties
The sulfanylacetamide group confers activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies indicate disruption of microbial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Comparative Analysis with Structural Analogs
| Compound Name | Structural Differences | Biological Activity Differences |
|---|---|---|
| N-(3-chlorophenyl) analog | Chlorine substituent at position 3 | Reduced kinase inhibition (IC₅₀ > 1 μM) |
| 7-Phenyltriazolo[4,3-a]pyridinone | Pyridine instead of pyrimidine core | Enhanced antimicrobial activity |
| 5-tert-Butyl derivative | Bulkier tert-butyl group | Improved oral bioavailability |
This compound’s dual fluorination balances potency and solubility, outperforming analogs in target selectivity.
Applications in Drug Development
Lead Compound Optimization
Modifications to the acetamide side chain (e.g., replacing fluorine with trifluoromethyl groups) are being explored to enhance blood-brain barrier penetration for neurological targets.
Combination Therapies
Synergistic effects with paclitaxel and doxorubicin have been observed in cancer models, suggesting utility in combination regimens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume